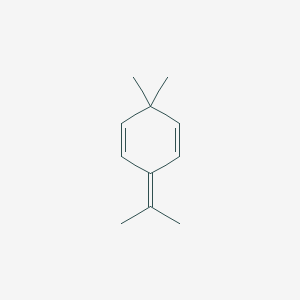
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- is an organic compound with the molecular formula C11H16. It is a colorless, flammable liquid that is of academic interest due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
In the laboratory, substituted 1,4-cyclohexadienes, including 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)-, are typically synthesized through the Birch reduction of related aromatic compounds. This process involves the use of an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This method helps avoid over-reduction to the fully saturated ring .
Industrial Production Methods
While specific industrial production methods for 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- are not well-documented, the general approach involves large-scale Birch reduction processes. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: It can be reduced further to form fully saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various halogens or other substituents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include fully saturated cyclohexane derivatives, various oxidized products, and substituted cyclohexadienes. These products are valuable intermediates in the synthesis of more complex organic compounds.
Aplicaciones Científicas De Investigación
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a precursor to pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- exerts its effects involves its ability to undergo various chemical reactions. The compound’s molecular structure allows it to participate in electrophilic addition reactions, where it can form intermediates that lead to the formation of more stable products. The driving force behind these reactions is often the formation of an aromatic ring, which provides additional stability to the resulting compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-Cyclohexadiene, 1,3-Cyclohexadiene has a similar structure but different chemical properties and reactivity.
Uniqueness
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- is unique due to its specific substitution pattern and the presence of the isopropylidene group. This structural feature imparts unique reactivity and properties to the compound, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
63577-41-3 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
3,3-dimethyl-6-propan-2-ylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C11H16/c1-9(2)10-5-7-11(3,4)8-6-10/h5-8H,1-4H3 |
Clave InChI |
QRCINBDHQBETAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC(C=C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)
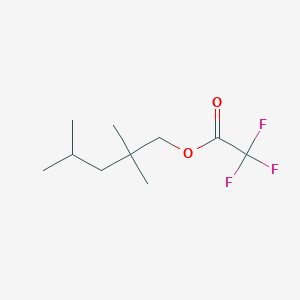

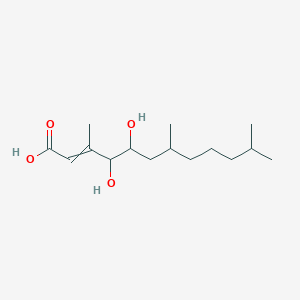
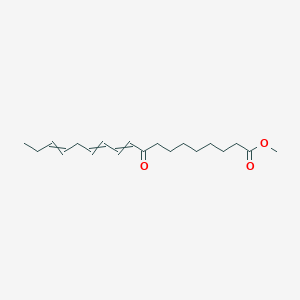
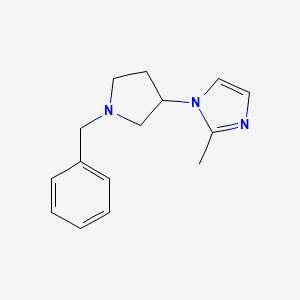
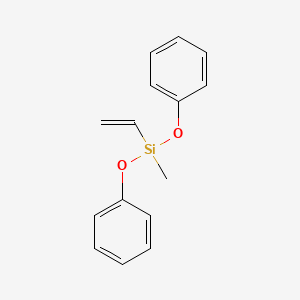
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
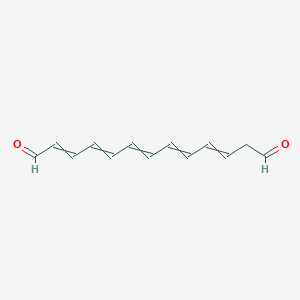
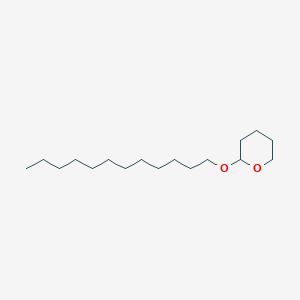
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
